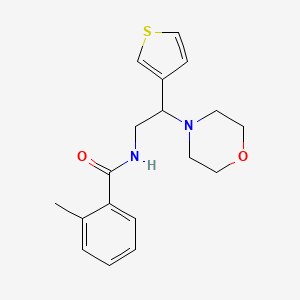
2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, also known as MTEB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. MTEB belongs to the class of benzamide derivatives, which are known to exhibit various biological activities such as antitumor, anti-inflammatory, and antiviral properties.
Aplicaciones Científicas De Investigación
Morpholine Derivatives in Chemical Synthesis
Morpholine derivatives, like those mentioned in the context of synthesis and chemical structure analysis, play a crucial role in the development of pharmaceuticals and materials science. For instance, the study by Bhat et al. (2018) describes the synthesis of dihydropyrimidinone derivatives containing a morpholine moiety, highlighting the importance of morpholine derivatives in creating compounds with potential biological activity (Bhat et al., 2018). This suggests that 2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide could similarly serve as a precursor in synthesizing biologically active compounds.
Application in Materials Science
Compounds with morpholine and thiophene groups have been explored for their applications in materials science, including polymer synthesis and modification. For example, the selective quaternization of tertiary amine methacrylate diblock copolymers demonstrates the utility of morpholine derivatives in producing novel materials with specific properties, such as reversible pH-, salt-, and temperature-induced micellization in aqueous media (Bütün, Armes, & Billingham, 2001). This highlights the potential for this compound to be used in the development of new materials with tailored properties.
Antimicrobial Applications
The design and synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety as antimicrobial agents by Sahin et al. (2012) show the relevance of morpholine derivatives in creating compounds with antimicrobial activity (Sahin et al., 2012). This indicates the potential of utilizing this compound in the synthesis of antimicrobial agents, leveraging the chemical properties of the morpholine and thiophene groups.
Direcciones Futuras
Thiophene-based analogs, such as 2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, have been of interest to a growing number of scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the research of such compounds could involve exploring their diverse biological activities and developing new therapeutic possibilities .
Mecanismo De Acción
Target of Action
The primary target of 2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex, which is responsible for driving oxygen-dependent respiration .
Mode of Action
The compound interacts with its target, QcrB, by binding to it. This binding inhibits the function of the menaquinol cytochrome c oxidoreductase, thereby disrupting the bc1-aa3-type cytochrome c oxidase complex
Biochemical Pathways
The inhibition of the menaquinol cytochrome c oxidoreductase disrupts the bc1-aa3-type cytochrome c oxidase complex. This complex is crucial for the electron transport chain, a key biochemical pathway in cellular respiration . The disruption of this pathway can have significant downstream effects, potentially leading to the death of the cell.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with QcrB. By inhibiting the function of this enzyme, the compound disrupts cellular respiration, which can lead to cell death . .
Propiedades
IUPAC Name |
2-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-4-2-3-5-16(14)18(21)19-12-17(15-6-11-23-13-15)20-7-9-22-10-8-20/h2-6,11,13,17H,7-10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAJLYZAYRNKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2904176.png)
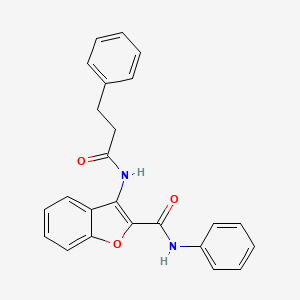
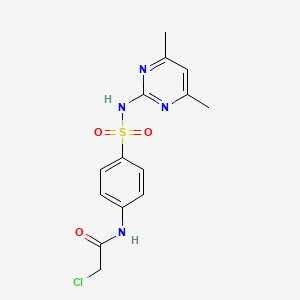
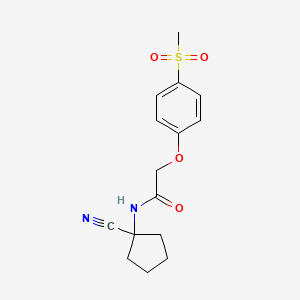

![1-[(3-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2904184.png)
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2904185.png)

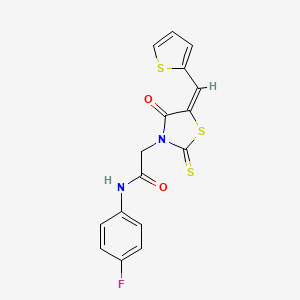
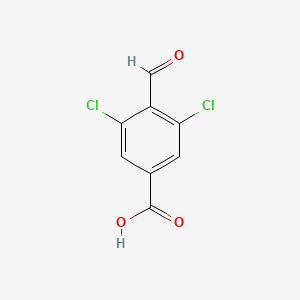
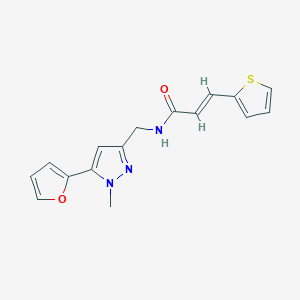


![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2904197.png)